An In-depth Technical Guide to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. The document outlines its chemical structure, physicochemical properties, a proposed synthetic route from commercially available precursors, and a comprehensive analysis of its expected spectroscopic characteristics. Furthermore, it explores the potential biological significance and applications of this molecule within the broader context of pyrazole derivatives in drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][3] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of steric and electronic properties, making it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific derivative, N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, providing a comprehensive resource for researchers interested in its synthesis and potential utility.
Chemical Structure and Properties
The core of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide consists of a 3,5-dimethyl-1H-pyrazole ring with an acetamido group at the 4-position. The presence of the amide group and the pyrazole ring itself imparts specific chemical characteristics that are crucial for its potential biological interactions.
Diagram 1: Chemical Structure of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
A 2D representation of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Table 1: Physicochemical Properties of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and its Precursor
| Property | 4-Amino-3,5-dimethyl-1H-pyrazole (Precursor) | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (Predicted) |
| Molecular Formula | C₅H₉N₃ | C₇H₁₁N₃O |
| Molecular Weight | 111.15 g/mol [4] | 153.18 g/mol |
| Melting Point | 209 °C[5] | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in polar organic solvents. | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |
| pKa | Not available | Not available |
Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
The most direct and logical synthetic route to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is through the acetylation of 4-amino-3,5-dimethyl-1H-pyrazole. This precursor can be synthesized in high yield via the reduction of an azo compound, which is formed from the coupling of a diazotized amine with acetylacetone, followed by cyclization with hydrazine.[5]
Diagram 2: Proposed Synthesis Workflow
A flowchart illustrating the synthesis of the target compound from a starting aromatic amine.
Experimental Protocol: Synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole (Precursor)
This protocol is adapted from a published method for the synthesis of 4-aminopyrazole derivatives.[5]
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Synthesis of the Azo Intermediate: An appropriate aromatic amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then coupled with acetylacetone in the presence of sodium acetate to form the corresponding hydrazone (an azo compound). The precipitate is collected by filtration and recrystallized from ethanol.
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Cyclization and Reduction: The synthesized azo compound is refluxed with hydrazine hydrate in glacial acetic acid for approximately 5 hours. This step facilitates both the cyclization to form the pyrazole ring and the reduction of the azo group to an amine.
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Work-up and Purification: The reaction mixture is cooled, and the product is filtered and recrystallized from ethanol to yield pure 4-amino-3,5-dimethyl-1H-pyrazole.
Proposed Experimental Protocol: Acetylation to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
This proposed protocol is based on standard acetylation procedures for aromatic amines.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3,5-dimethyl-1H-pyrazole (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.
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Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) to the solution. If using acetyl chloride, the reaction should be performed in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
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Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Spectroscopic and Analytical Characterization
Table 2: Spectroscopic Data for 4-Amino-3,5-dimethyl-1H-pyrazole (Precursor) and Predicted Data for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
| Spectroscopic Technique | 4-Amino-3,5-dimethyl-1H-pyrazole (Experimental Data[5]) | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (Predicted) |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.40 (s, 1H, pyrazole NH), 3.30 (s, 2H, NH₂), 2.10 (s, 6H, pyrazole 3,5-dimethyl) | ~11.5-12.0 (br s, 1H, pyrazole NH), ~9.0-9.5 (s, 1H, amide NH), ~2.1 (s, 6H, pyrazole 3,5-dimethyl), ~2.0 (s, 3H, acetyl CH₃) |
| ¹³C NMR (Predicted, δ ppm) | Not available | ~168 (C=O), ~145 (C3/C5), ~105 (C4), ~12 (pyrazole CH₃), ~23 (acetyl CH₃) |
| IR (KBr, cm⁻¹) | 3347, 3163 (N-H), 2882 (C-H) | ~3300-3100 (N-H stretching), ~1660 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II), ~2900 (C-H stretching) |
| Mass Spectrometry (EI) | M⁺ at m/z 111 | Expected molecular ion (M⁺) peak at m/z 153. A prominent fragment would likely be the loss of the acetyl group (M-42). |
The predicted ¹H NMR spectrum of the final product would show the disappearance of the broad NH₂ signal of the precursor and the appearance of a new singlet for the amide NH proton, as well as a singlet for the acetyl methyl group. In the ¹³C NMR spectrum, the key new signal would be the carbonyl carbon of the amide group. The IR spectrum would be characterized by the appearance of a strong carbonyl absorption (Amide I band) and a distinct N-H bending vibration (Amide II band).
Potential Applications in Drug Discovery and Research
While specific biological activities for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide have not been reported in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore.[2]
Diagram 3: Potential Biological Targets of Pyrazole Derivatives
This diagram illustrates the diverse therapeutic areas where pyrazole-containing compounds have shown promise.
Derivatives of pyrazole have been investigated as:
-
Anti-inflammatory agents: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.
-
Anticancer agents: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival.[6]
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Antimicrobial agents: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal activities.[7]
-
Central Nervous System (CNS) active agents: (1H-pyrazol-4-yl)acetamide derivatives have been explored as antagonists of the P2X(7) receptor, which is implicated in neuroinflammation and chronic pain.[8]
The synthesis and characterization of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide would provide a valuable building block for the development of new libraries of pyrazole-based compounds for screening against a variety of biological targets.
Safety and Handling
No specific safety data for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is available. However, based on the safety profiles of its precursors and related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a synthetically accessible derivative of the medicinally important pyrazole scaffold. This guide has provided a comprehensive overview of its structure, a proposed synthetic pathway with detailed experimental considerations, and predicted analytical and spectroscopic data. While direct experimental evidence for its properties and biological activity is currently limited in the scientific literature, its structural similarity to other biologically active pyrazoles suggests its potential as a valuable intermediate for the synthesis of new chemical entities for drug discovery and development. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
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(1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- Ghozlan, S. A. S., et al. (2019). Synthesis of novel N-(pyrazol-5-yl)
- Jian, L. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry, 23(9), 4101-4103.
- Thakare, N. R., & Deshmukh, R. D. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.
- Patel, H. D., et al. (2016). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Der Pharma Chemica, 8(19), 195-200.
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PubChem. (n.d.). 4-Amino-3,5-dimethyl-1H-pyrazole. Retrieved February 24, 2026, from [Link]
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- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26497–26511.
- Nagashyam, V., & Madhukar, J. (2014). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. International Journal of ChemTech Research, 6(1), 217-222.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6568.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
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